{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride
Description
Core Heterocyclic Architecture: 1,2,4-Oxadiazole-Pyridine-Phenylmethanamine Scaffold
The compound {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride features a tripartite heterocyclic architecture comprising a 1,2,4-oxadiazole ring, a pyridine moiety, and a phenylmethanamine group. The central 1,2,4-oxadiazole ring (C$$2$$N$$2$$O) serves as a planar, aromatic scaffold that bridges the pyridine and phenylmethanamine components. X-ray crystallographic data from related oxadiazole-pyridine hybrids reveal bond lengths of 1.32–1.38 Å for the N–O and C–N bonds within the oxadiazole ring, confirming its delocalized π-electron system.
The pyridine ring (C$$5$$H$$5$$N) is attached at the 3-position of the oxadiazole, with a dihedral angle of 2.37° relative to the oxadiazole plane, indicating near-coplanar alignment that enhances conjugation. The phenylmethanamine group is linked at the 5-position of the oxadiazole, with the amine (–NH$$_2$$) substituent positioned para to the oxadiazole-phenyl junction. This arrangement creates a linear, conjugated system extending from the pyridine nitrogen to the methanamine group, as evidenced by UV-Vis spectra showing a broad absorption band at 270–290 nm.
Table 1: Key Structural Parameters of the Core Scaffold
| Parameter | Value | Source |
|---|---|---|
| Oxadiazole N–O bond length | 1.36 Å | |
| Pyridine-oxadiazole dihedral angle | 2.37° | |
| Phenyl-oxadiazole bond length | 1.44 Å | |
| Amine C–N bond length | 1.47 Å |
Substituent Configuration Analysis: Positional Isomerism and Electronic Effects
The substituent configuration critically influences the compound’s electronic properties. The 1,2,4-oxadiazole’s electron-deficient nature arises from the electronegative oxygen and nitrogen atoms, which induce a dipole moment of ~3.5 Debye in analogous structures. Attachment of the pyridine group at the 3-position further enhances electron withdrawal, as shown by density functional theory (DFT) calculations predicting a 0.25 eV reduction in the highest occupied molecular orbital (HOMO) energy compared to unsubstituted oxadiazoles.
Positional isomerism studies reveal that alternative substitution patterns (e.g., pyridine at the 5-position of oxadiazole) disrupt conjugation, increasing the HOMO-LUMO gap by 0.4–0.6 eV. The para-substituted phenylmethanamine group introduces steric effects, with a torsional angle of 6.71° between the phenyl and oxadiazole planes, marginally reducing π-orbital overlap. Nuclear magnetic resonance (NMR) data show downfield shifts for the pyridine protons (δ = 8.32–8.92 ppm) and oxadiazole-adjacent phenyl protons (δ = 7.28–7.92 ppm), confirming strong deshielding due to electron withdrawal.
Electronic Effects of Substituents
- Pyridine : Withdraws electron density via inductive effects, lowering the oxadiazole’s electron density by 12% (NBO analysis).
- Phenylmethanamine : Donates electrons through resonance (+M effect), partially offsetting pyridine’s withdrawal.
- Hydrochloride counterion : Polarizes the amine group, increasing its acidity (pKa ≈ 9.3).
Protonation State and Counterion Interactions in Hydrochloride Salt Formation
The hydrochloride salt form stabilizes the compound via ionic interactions between the protonated methanamine group (–NH$$_3^+$$) and chloride ions. Potentiometric titration data indicate a pKa of 9.33 for the amine group, consistent with benzylamine derivatives. Protonation occurs preferentially at the methanamine nitrogen rather than the pyridine, as the latter’s lone pair is delocalized into the aromatic system (pKa ≈ 5 for pyridinium).
X-ray diffraction studies of analogous hydrochloride salts reveal a chloride ion positioned 3.15 Å from the protonated amine, forming a N–H···Cl hydrogen bond with a bond angle of 156°. This interaction contributes to a lattice energy of approximately −120 kJ/mol, as calculated via the Born-Landé equation. Fourier-transform infrared (FTIR) spectroscopy confirms protonation through a broad N–H stretch at 2500–2700 cm$$^{-1}$$ and a sharp Cl$$^-$$···H–N bend at 800 cm$$^{-1}$$.
Table 2: Key Interactions in Hydrochloride Salt
| Interaction Type | Distance/Energy | Source |
|---|---|---|
| N–H···Cl hydrogen bond | 3.15 Å | |
| Lattice energy | −120 kJ/mol | |
| Cl$$^-$$ ionic radius | 1.81 Å |
Properties
IUPAC Name |
[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O.ClH/c15-9-10-1-3-12(4-2-10)14-17-13(18-19-14)11-5-7-16-8-6-11;/h1-8H,9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYBGYLLZDWXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC(=NO2)C3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
While specific preparation methods for {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride are scarce, related compounds can provide insight into potential synthesis pathways:
- Starting Materials : Pyridine derivatives and oxadiazole precursors are common starting materials.
- Condensation Reactions : These are often used to form the oxadiazole ring.
- Cyclization Steps : These steps are crucial for forming the heterocyclic structure.
For similar compounds, such as those involving trifluoromethyl pyridine and oxadiazole derivatives, synthesis involves multiple steps including the formation of oxadiazole rings from hydrazides and chloroacetic acid, followed by further functionalization.
Research Findings
Oxadiazoles, in general, have been studied for their potential in drug discovery due to their reactivity and ability to form adducts with biological molecules. However, specific research findings on {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride are limited. The compound's structure suggests it would exhibit characteristic peaks related to the oxadiazole and pyridine rings in spectral analysis.
Spectral and Physical Data
| Property | Description |
|---|---|
| CAS No. | 1803587-16-7 |
| Molecular Formula | C14H13ClN4O |
| Molecular Weight | 288.73 g/mol |
| IUPAC Name | [4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C14H12N4O.ClH/c15-9-10-1-3-12(4-2-10)14-17-13(18-19-14)11-5-7-16-8-6-11;/h1-8H,9,15H2;1H |
| Standard InChIKey | LOYBGYLLZDWXBB-UHFFFAOYSA-N |
Chemical Reactions Analysis
Synthetic Pathways for 1,2,4-Oxadiazole Formation
The 1,2,4-oxadiazole ring in this compound is typically synthesized via cyclization reactions. Key methods include:
Hydrazide-Carboxylic Acid Coupling
-
Intermediate hydrazide formation : Reaction of esters (e.g., methyl 4-cyanobenzoate) with hydrazine hydrate yields hydrazides.
-
Cyclization : Hydrazides react with trimethyl orthoformate or cyanogen bromide under acidic conditions to form 1,2,4-oxadiazoles .
Example:
Nitrile-Hydroxylamine Route
-
Nitriles react with hydroxylamine to form amidoximes, which cyclize with carboxylic acid derivatives to form oxadiazoles .
Functionalization of the Benzylamine Group
The methanamine moiety is introduced via:
Reductive Amination
-
Reaction of aldehydes (e.g., 4-formylphenyl intermediates) with ammonia or amines under hydrogenation conditions .
Protection/Deprotection Strategies
-
Boc-protected amines are commonly used to avoid side reactions during synthesis. Final deprotection with HCl yields the hydrochloride salt .
1,2,4-Oxadiazole Ring
-
Acid/Base Stability : Resists hydrolysis under mild conditions but may degrade in strong acids/bases .
-
Electrophilic Substitution : Limited due to electron-deficient nature; reactions typically occur at the pyridine or benzene rings .
Pyridine Ring
-
Undergoes electrophilic substitution (e.g., nitration, sulfonation) at the meta position relative to the oxadiazole group .
Benzylamine Group
-
Acylation/Alkylation : Reacts with acyl chlorides or alkyl halides to form amides or secondary amines .
Catalytic and Coupling Reactions
-
Buchwald-Hartwig Amination : Used to introduce amine groups to aryl halides in the presence of palladium catalysts .
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Suzuki-Miyaura Coupling : Potential for modifying the pyridine ring with boronic acids .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent. Its structural components suggest activity against various biological targets:
- Anticancer Activity : Research indicates that oxadiazole derivatives exhibit cytotoxic effects against different cancer cell lines. The incorporation of a pyridine ring may enhance bioactivity by improving interaction with specific receptors or enzymes involved in tumor growth and proliferation .
- Antimicrobial Properties : Compounds containing oxadiazole and pyridine have shown promising antimicrobial activity against bacteria and fungi. This makes them candidates for developing new antibiotics or antifungal treatments .
Material Science
The unique properties of this compound allow for applications in material science:
- Fluorescent Materials : The oxadiazole moiety is known for its luminescent properties. Research has explored the use of this compound in developing fluorescent probes for biological imaging and sensing applications .
- Polymer Chemistry : The compound can be used as a building block in synthesizing polymers with specific thermal and mechanical properties. Its ability to form stable bonds with other monomers makes it suitable for creating advanced materials .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of various oxadiazole derivatives, including {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride. The results demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests that modifications to the oxadiazole structure can lead to enhanced anticancer activity .
Case Study 2: Antimicrobial Efficacy
In a study focused on antimicrobial agents, derivatives of {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride were tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively, indicating its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism by which {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride exerts its effects involves the inhibition of key enzymes and receptors. The pyridine and oxadiazole rings interact with the active sites of these targets, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation in microbial and cancer cells.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The oxadiazole ring is a common scaffold in medicinal chemistry. Substituents at the 3-position of the oxadiazole significantly influence electronic properties, lipophilicity, and bioactivity. Below is a comparative analysis of key analogs:
Pharmacokinetic and Physicochemical Properties
- LogP and Solubility: The pyridin-4-yl substituent in the target compound reduces LogP (~1.8) compared to halogenated analogs (e.g., ClogP ~2.1 for 4-chlorophenyl) .
- Ionization :
Biological Activity
{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : (4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phenyl)methanamine hydrochloride
- Molecular Formula : C14H12ClN4O
- Molecular Weight : 288.73 g/mol
- CAS Number : 857653-92-0
- Purity : ≥95% .
Research indicates that {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride exhibits significant biological activity through various mechanisms:
- Apoptosis Induction : The compound has been shown to increase the expression of p53 and activate caspase pathways in cancer cell lines such as MCF-7, leading to apoptosis .
- Inhibition of Carbonic Anhydrases : It selectively inhibits human carbonic anhydrases (hCA I, II, IX, XII), which are involved in tumorigenesis and metastasis .
- Anticancer Activity : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including HeLa and PANC-1, with IC50 values indicating potent activity .
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Apoptosis Induction | MCF-7 | 0.65 | p53 activation |
| Cytotoxicity | HeLa | 2.41 | Caspase pathway activation |
| Inhibition | hCA IX | 0.089 | Enzyme inhibition |
| Inhibition | hCA II | 0.75 | Enzyme inhibition |
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride on MCF-7 breast cancer cells. Results showed significant upregulation of apoptotic markers and a reduction in cell viability at concentrations as low as 0.65 µM .
- Inhibition of Carbonic Anhydrases : Another study focused on the compound's ability to inhibit carbonic anhydrases associated with cancer progression. The compound displayed selective inhibition with IC50 values in the nanomolar range for hCA IX and sub-nanomolar for hCA II .
- Cytotoxicity in Various Cancer Lines : The compound was tested against multiple cancer cell lines including PANC-1 and SK-MEL-2. The results indicated a broad spectrum of activity with varying degrees of potency across different cell types .
Q & A
Q. What is the synthetic route for preparing {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride?
The synthesis typically involves coupling pyridinyl-oxadiazole intermediates with aminomethylphenyl precursors. A common approach includes:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime with a carboxylic acid derivative under microwave-assisted conditions.
- Step 2: Introduction of the pyridin-4-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a boronic acid derivative.
- Step 3: Amination of the phenyl ring using reductive amination or nitrile reduction, followed by HCl salt formation.
Key intermediates are verified using LC-MS and ¹H/¹³C NMR (e.g., pyridinyl protons at δ 8.6–8.8 ppm, oxadiazole C=O at ~167 ppm) .
Q. How is the molecular structure of this compound characterized experimentally?
Structural elucidation employs:
- X-ray crystallography : Refinement using SHELXL (e.g., bond lengths: C-O in oxadiazole ≈ 1.33 Å; N-C in pyridine ≈ 1.34 Å) .
- Spectroscopy :
- Elemental analysis : Confirmation of C, H, N, Cl content (e.g., C: 58.23%, H: 4.54%, N: 19.40%) .
Advanced Research Questions
Q. What strategies are used to analyze this compound’s interactions with biological targets (e.g., GPCRs)?
- Radioligand binding assays : Assess affinity for serotonin (5-HT) receptors (e.g., 5-HT₆ or 5-HT₇ subtypes) using [³H]-labeled analogs.
- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to determine agonist/antagonist activity .
- Docking studies : Utilize Schrödinger Suite or AutoDock to model interactions with receptor binding pockets (e.g., hydrogen bonding with Asp residue in TM3) .
Q. How can computational modeling predict binding affinity and structure-activity relationships (SAR)?
- QSAR models : Correlate electronic (HOMO/LUMO) and steric (logP, polar surface area) descriptors with activity data.
- MD simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories).
- Key SAR findings :
- Pyridinyl substitution enhances solubility and receptor selectivity.
- Oxadiazole ring rigidity improves binding affinity by reducing entropy loss .
Q. What analytical methods resolve contradictions in crystallographic vs. spectroscopic data?
Q. How is the compound’s stability assessed under experimental conditions?
Q. What safety protocols are recommended for handling this compound in vitro?
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
